![molecular formula C15H25NO2 B13594490 Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)
Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure the scalability and efficiency of the production process . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput screening techniques and automated synthesis platforms to optimize the yield and purity of the product. The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to remove oxygen functionalities or reduce double bonds.
Substitution: This compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes.
Applications De Recherche Scientifique
Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C15H25NO2 |
|---|---|
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-13(2,3)18-12(17)15-7-14(8-15,9-16-10-15)11-5-4-6-11/h11,16H,4-10H2,1-3H3 |
Clé InChI |
JVBSAXDMCPDYKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C12CC(C1)(CNC2)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)

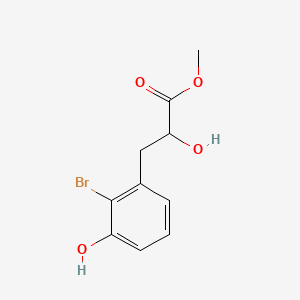
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)

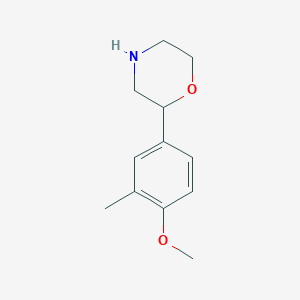

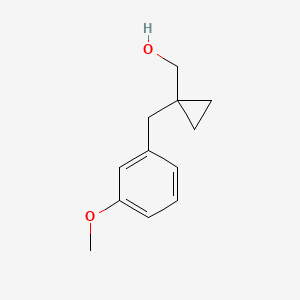

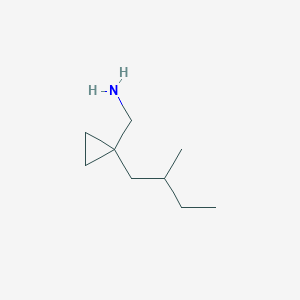

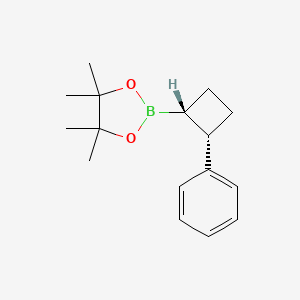
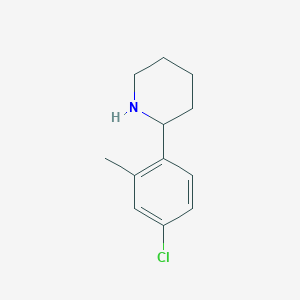
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)
